2-Chloropyridine-4-sulfonyl fluoride
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Overview
Description
2-Chloropyridine-4-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloropyridine-4-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a chloropyridine precursor. One common method involves the reaction of 2-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with conditions optimized for high yields and selectivity.
Major Products Formed:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Chloropyridine-4-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloropyridine-4-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it a target for nucleophilic attack. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
2-Chloropyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
4-Chloropyridine-2-sulfonyl Fluoride: Isomeric compound with the sulfonyl fluoride group at a different position on the pyridine ring.
2-Fluoropyridine-4-sulfonyl Fluoride: Similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness: 2-Chloropyridine-4-sulfonyl fluoride is unique due to the specific positioning of the sulfonyl fluoride group, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-chloropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARFGELEPCXSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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